molecular formula C8H13N5 B2581533 4-(Azidomethyl)-1-tert-butylpyrazole CAS No. 1823319-68-1

4-(Azidomethyl)-1-tert-butylpyrazole

Cat. No. B2581533
CAS RN: 1823319-68-1
M. Wt: 179.227
InChI Key: SESYKRVSGMDENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azidomethyl)-1-tert-butylpyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrazole derivative that contains an azide functional group, which makes it a versatile precursor for the synthesis of various organic compounds. In

Scientific Research Applications

Synthesis of Various Heterocycles

Organic azides such as “4-(Azidomethyl)-1-tert-butylpyrazole” can be used in the synthesis of various heterocycles. They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Catalyst in Domino Reactions

This compound can be used in one-pot domino reactions. These reactions involve the synthesis of various heterocycles from organic azides .

Utility in Chemoselectivity

“4-(Azidomethyl)-1-tert-butylpyrazole” can be used in chemoselectivity favoring C−H and C-N bonds. This is particularly useful in the synthesis of complex organic compounds .

Use in Nucleophilic Addition

This compound can be used in nucleophilic addition reactions, such as Aza-Michael addition .

Use in Cycloaddition Reactions

“4-(Azidomethyl)-1-tert-butylpyrazole” can be used in cycloaddition reactions, such as [3+2] cycloaddition .

Use in Mixed Addition/Cyclization/Oxygen

This compound can be used in mixed addition/cyclization/oxygen reactions. This is a type of reaction that involves the addition of a compound to a substrate, followed by cyclization and oxygen insertion .

Use in Insertion Reaction of C-H Amination

“4-(Azidomethyl)-1-tert-butylpyrazole” can be used in the insertion reaction of C-H amination. This is a type of reaction that involves the insertion of a nitrogen atom into a carbon-hydrogen bond .

Synthesis of New Triazole-Bispidinone Scaffolds

This compound can be used in the synthesis of new triazole-bispidinone scaffolds. These scaffolds can be used in various applications, including medicinal chemistry, molecular catalysis, coordination polymers synthesis, and molecular magnetism .

properties

IUPAC Name

4-(azidomethyl)-1-tert-butylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c1-8(2,3)13-6-7(5-11-13)4-10-12-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESYKRVSGMDENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)-1-tert-butylpyrazole

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